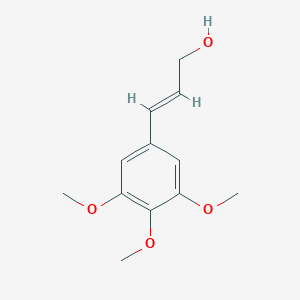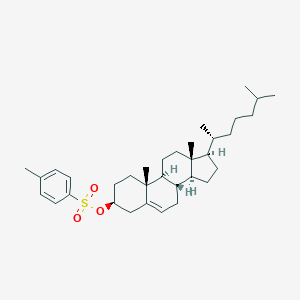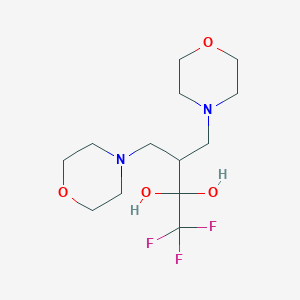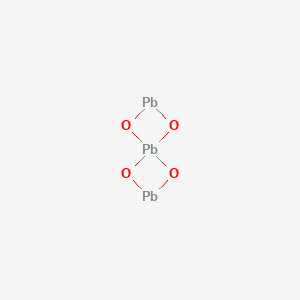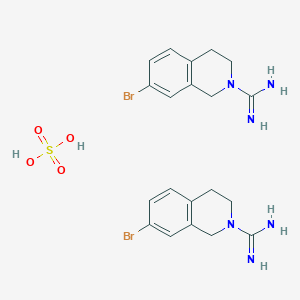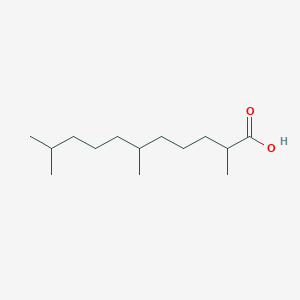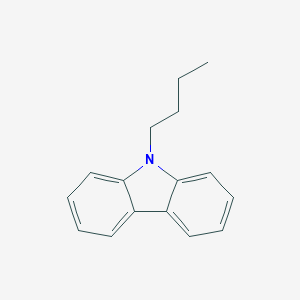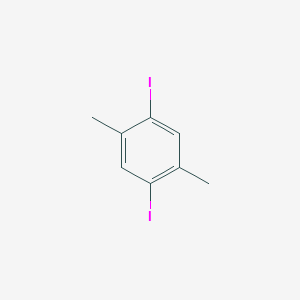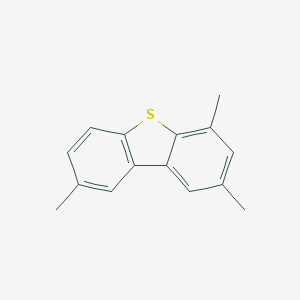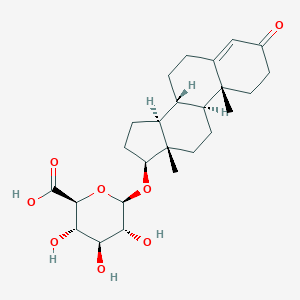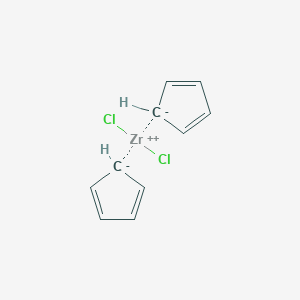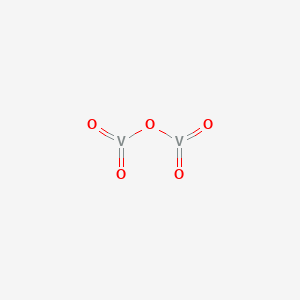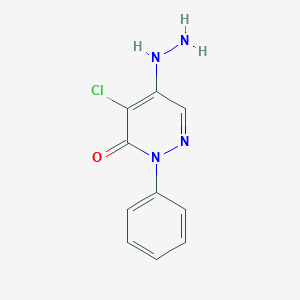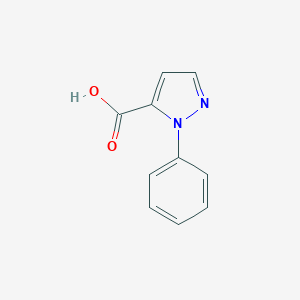
1-フェニル-1H-ピラゾール-5-カルボン酸
概要
説明
1-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a carboxylic acid group. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The unique structure of 1-phenyl-1H-pyrazole-5-carboxylic acid makes it an interesting subject for research and development.
科学的研究の応用
1-Phenyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:
作用機序
Target of Action
The primary target of 1-phenyl-1H-pyrazole-5-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .
Mode of Action
It is believed to interact with its target, hematopoietic prostaglandin d synthase, leading to changes in the production of prostaglandin d2
Biochemical Pathways
The biochemical pathways affected by 1-phenyl-1H-pyrazole-5-carboxylic acid are likely related to the prostaglandin synthesis pathway, given its target. By interacting with Hematopoietic prostaglandin D synthase, it may influence the production of prostaglandin D2, thereby affecting downstream effects such as inflammation and allergic responses .
Pharmacokinetics
It is known that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1-phenyl-1H-pyrazole-5-carboxylic acid’s action are likely to be related to its influence on prostaglandin D2 production. By modulating this process, it could potentially affect a range of physiological responses, including inflammation and allergic reactions .
生化学分析
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structure of the pyrazole, including the presence of the phenyl and carboxylic acid groups .
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with biomolecules . They may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 182-186°C .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, depending on their specific structures and the enzymes or cofactors they interact with .
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,3-diketones with hydrazines. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of transition-metal catalysts, such as palladium or copper, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1-phenyl-1H-pyrazole-5-carboxylic acid often employs scalable and cost-effective methods. One-pot multicomponent reactions, which combine several reactants in a single step, are favored for their efficiency and high yields . Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly popular in industrial settings .
化学反応の分析
Types of Reactions: 1-Phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to yield alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
特性
IUPAC Name |
2-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDUXCFCARXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285029 | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-77-3 | |
| Record name | 1133-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the structural significance of 1-phenyl-1H-pyrazole-5-carboxylic acid in the formation of metal complexes?
A1: 1-Phenyl-1H-pyrazole-5-carboxylic acid (HL1) acts as a ligand in the formation of metal complexes with cobalt, nickel, and copper, as demonstrated in the study []. The carboxylic acid group (-COOH) acts as a binding site for the metal ions. In the synthesized complexes, HL1 coordinates to the metal centers, forming repeating units that extend into 1-D helical chains in the case of complexes 1-3. These chains further interact through hydrogen bonding with 4,4′-bipyridine molecules, creating intricate 3-D supramolecular networks [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
